molecular formula C11H13NO3 B2778148 Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 2580103-74-6

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2778148
CAS No.: 2580103-74-6
M. Wt: 207.229
InChI Key: BACBIWBPRGYGAQ-XLDPMVHQSA-N
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Description

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[222]octane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a cyano group and a carboxylate ester

Mechanism of Action

Target of Action

The primary targets of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate are currently unknown. This compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

The mode of action of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22If it behaves similarly to other tropane alkaloids, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The biochemical pathways affected by Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involved in neurotransmission . .

Result of Action

The molecular and cellular effects of Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[22Given its structural similarity to tropane alkaloids, it might exert effects on cellular signaling pathways, particularly those involving neurotransmission . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate can be achieved through several methods. One common approach involves the use of a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under mild, metal-free conditions . This method typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to other bicyclic compounds. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its versatility and importance.

Properties

IUPAC Name

methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-10(14)11(6-12)5-7-2-3-8(11)4-9(7)13/h7-8H,2-5H2,1H3/t7-,8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACBIWBPRGYGAQ-XLDPMVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1CC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]2CC[C@@H]1CC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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